molecular formula C9H8BrClF2N2 B1415595 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1934829-97-6

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1415595
CAS No.: 1934829-97-6
M. Wt: 297.53 g/mol
InChI Key: KEMLWDUUOJTPNO-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative followed by the introduction of the difluoropyrrolidinyl group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective substitution of the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine has several scientific research applications:

    Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

    Material science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical biology: Researchers use it to study the interactions of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-nitropyridine
  • 5-Bromo-3-chloro-2-fluoropyridine
  • 5-Bromo-2-chloropyridine

Uniqueness

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine is unique due to the presence of the difluoropyrrolidinyl group, which can impart distinct electronic and steric properties compared to other halogenated pyridine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine (CAS No. 1934829-97-6) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, featuring halogen substituents and a difluoropyrrolidinyl moiety, suggests potential for diverse biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C9H8BrClF2N2, with a molecular weight of 297.53 g/mol. It is characterized by the following structural features:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H8BrClF2N2
Molecular Weight297.53 g/mol
InChI KeyKEMLWDUUOJTPNO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The halogen atoms enhance binding affinity through halogen bonding and hydrophobic interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Chemical Reactivity : The presence of reactive halogens allows participation in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For example, it has been tested against strains of bacteria and fungi with promising results.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis. Its ability to modulate inflammatory mediators could be beneficial in clinical settings.

Anticancer Potential

There is growing interest in the anticancer properties of halogenated pyridines. Research indicates that this compound may inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Pyridine Derivatives : A series of pyridine derivatives were evaluated for their anticancer activity, showing that modifications in the structure significantly affected their potency against cancer cell lines .
  • Inflammatory Model : In a rat model of arthritis, compounds similar to this compound exhibited reduced inflammatory markers and improved joint function .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityUnique Features
5-Bromo-2-chloro-3-nitropyridineModerate anticancerNitro group enhances reactivity
5-Bromo-3-chloro-2-fluoropyridineAntimicrobialFluorine increases lipophilicity
This compound Potentially high potency Difluoropyrrolidinyl group

Properties

IUPAC Name

5-bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClF2N2/c10-6-3-7(11)8(14-4-6)15-2-1-9(12,13)5-15/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMLWDUUOJTPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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